[1-(difluoromethyl)-1H-indol-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(difluoromethyl)-1H-indol-3-yl]methanamine: is a compound that belongs to the indole family, which is known for its diverse therapeutic activities. The presence of the difluoromethyl group in this compound enhances its chemical properties, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(difluoromethyl)-1H-indol-3-yl]methanamine typically involves a Friedel–Crafts reaction. This reaction includes the in situ generation of difluoroacetaldehyde from difluoroacetaldehyde ethyl hemiacetal in the presence of a base or an acid . The reaction conditions are optimized to achieve good to excellent yields, broad substrate compatibility, and good functional group tolerance.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the Friedel–Crafts reaction protocol suggests that it can be adapted for large-scale synthesis with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions are possible, but detailed information on the conditions and reagents is limited.
Substitution: The compound can participate in substitution reactions, particularly involving the difluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be employed.
Substitution: Halogenating agents and nucleophiles are typically used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated indole derivatives, while substitution reactions could produce various substituted indole compounds.
Scientific Research Applications
Chemistry: In chemistry, [1-(difluoromethyl)-1H-indol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits diverse therapeutic activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects . These properties make it a valuable molecule for biological research and drug development.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for the development of new drugs.
Industry: The compound’s unique chemical properties, such as its stability and reactivity, make it useful in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of [1-(difluoromethyl)-1H-indol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group acts as a hydrogen bond donor and bioisostere for hydroxy, thiol, and amide groups, which enhances the compound’s binding affinity to its targets . This interaction can modulate various biological pathways, leading to its diverse therapeutic effects.
Comparison with Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Bisindolylmethanes: Exhibits antimicrobial and anti-inflammatory effects.
Indole-3-methanamine derivatives: Shows diverse therapeutic activities.
Uniqueness: The presence of the difluoromethyl group in [1-(difluoromethyl)-1H-indol-3-yl]methanamine distinguishes it from other similar compounds. This group enhances the compound’s chemical stability, lipophilicity, and binding affinity, making it a unique and valuable molecule in scientific research and industrial applications .
Properties
IUPAC Name |
[1-(difluoromethyl)indol-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2/c11-10(12)14-6-7(5-13)8-3-1-2-4-9(8)14/h1-4,6,10H,5,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIIBMUNLKVFGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(F)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.